Cas no 1806322-36-0 (6-Ethoxybenzo[d]oxazole-2-methanol)

6-Ethoxybenzo[d]oxazole-2-methanol structure
1806322-36-0 structure
商品名:6-Ethoxybenzo[d]oxazole-2-methanol
CAS番号:1806322-36-0
MF:C10H11NO3
メガワット:193.199242830276
CID:4819497

6-Ethoxybenzo[d]oxazole-2-methanol 化学的及び物理的性質

名前と識別子

    • 6-Ethoxybenzo[d]oxazole-2-methanol
    • インチ: 1S/C10H11NO3/c1-2-13-7-3-4-8-9(5-7)14-10(6-12)11-8/h3-5,12H,2,6H2,1H3
    • InChIKey: MZGYFUOQHNQRQZ-UHFFFAOYSA-N
    • ほほえんだ: O1C(CO)=NC2C=CC(=CC1=2)OCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 188
  • トポロジー分子極性表面積: 55.5
  • 疎水性パラメータ計算基準値(XlogP): 1.3

6-Ethoxybenzo[d]oxazole-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081002020-250mg
6-Ethoxybenzo[d]oxazole-2-methanol
1806322-36-0 98%
250mg
$5,449.42 2022-03-31
Alichem
A081002020-500mg
6-Ethoxybenzo[d]oxazole-2-methanol
1806322-36-0 98%
500mg
$7,334.95 2022-03-31
Alichem
A081002020-1g
6-Ethoxybenzo[d]oxazole-2-methanol
1806322-36-0 98%
1g
$13,885.52 2022-03-31

6-Ethoxybenzo[d]oxazole-2-methanol 関連文献

6-Ethoxybenzo[d]oxazole-2-methanolに関する追加情報

Recent Advances in the Study of 6-Ethoxybenzo[d]oxazole-2-methanol (CAS: 1806322-36-0) in Chemical Biology and Pharmaceutical Research

The compound 6-Ethoxybenzo[d]oxazole-2-methanol (CAS: 1806322-36-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the role of 6-Ethoxybenzo[d]oxazole-2-methanol as a key intermediate in the synthesis of novel heterocyclic compounds with promising pharmacological properties. Its benzo[d]oxazole core structure is particularly noteworthy, as it is a common motif in many bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer activities. Researchers have explored various synthetic routes to optimize the yield and purity of this compound, with recent advancements focusing on green chemistry approaches to minimize environmental impact.

In terms of biological activity, preliminary in vitro studies have demonstrated that 6-Ethoxybenzo[d]oxazole-2-methanol exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of new anti-inflammatory agents. Additionally, molecular docking studies have revealed favorable binding interactions between this compound and specific protein targets, further supporting its therapeutic potential.

One of the most exciting developments in recent research is the exploration of 6-Ethoxybenzo[d]oxazole-2-methanol as a building block for the design of prodrugs. Prodrug strategies are increasingly being employed to improve the pharmacokinetic properties of therapeutic agents, and the unique chemical structure of this compound makes it an attractive candidate for such applications. Researchers have successfully conjugated it with various active pharmaceutical ingredients (APIs) to enhance their solubility, stability, and bioavailability.

Despite these promising findings, challenges remain in the further development of 6-Ethoxybenzo[d]oxazole-2-methanol-based therapeutics. Issues such as scalability of synthesis, metabolic stability, and potential toxicity need to be addressed in future studies. However, the compound's versatility and the growing body of research supporting its utility suggest that it will continue to be a focal point in chemical biology and pharmaceutical research.

In conclusion, 6-Ethoxybenzo[d]oxazole-2-methanol (CAS: 1806322-36-0) represents a promising scaffold for the development of novel therapeutic agents. Its unique structural features, combined with its demonstrated biological activity, make it a valuable subject of ongoing research. Future studies should focus on optimizing its synthetic pathways, elucidating its mechanism of action, and exploring its potential in various therapeutic areas.

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